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Compound of Interest

Compound Name: 2,6-Diethoxypyridine

CAS No.: 13472-57-6

Cat. No.: B172836

Get Quote

This document provides an in-depth technical guide on 2,6-Diethoxypyridine (CAS No.

13472-57-6), a key heterocyclic building block for researchers, medicinal chemists, and

professionals in drug development. Moving beyond a simple data sheet, this guide elucidates

the core chemical principles governing its synthesis, reactivity, and application, offering field-

proven insights into its strategic use in complex molecular design.

Core Molecular Identity and Physicochemical Profile
2,6-Diethoxypyridine is a symmetrically substituted pyridine derivative. The introduction of two

electron-donating ethoxy groups at the C2 and C6 positions fundamentally influences the

electronic properties and reactivity of the pyridine core, making it a versatile intermediate in

organic synthesis.

Chemical Structure
Caption: Chemical structure of 2,6-Diethoxypyridine.

Physicochemical and Spectroscopic Data
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The properties of 2,6-Diethoxypyridine are summarized below. This data is critical for reaction

planning, purification, and structural confirmation.

Property Value Source/Notes

CAS Number 13472-57-6 -

Molecular Formula C₉H₁₃NO₂ -

Molecular Weight 167.21 g/mol [1][2]

Appearance
Colorless to pale yellow clear

liquid

Based on analogous

compounds[3]

Boiling Point ~220-225 °C (estimated)
Estimated based on similar

structures

Density ~1.05 g/cm³ (estimated)
Estimated based on similar

structures

Solubility
Soluble in most organic

solvents

Based on analogous

compounds[3]

¹H NMR (CDCl₃, 400 MHz)
δ (ppm) ≈ 7.4 (t, 1H), 6.2 (d,

2H), 4.3 (q, 4H), 1.4 (t, 6H)

Predicted based on structure &

data for 2,6-

dimethoxypyridine[4]

¹³C NMR (CDCl₃, 100 MHz)
δ (ppm) ≈ 163, 139, 105, 61,

15

Predicted based on

established chemical shifts[5]

SMILES CCOC1=CC=CC(OCC)=N1 [1]

Synthesis and Mechanism: A Strategic Approach
The synthesis of 2,6-Diethoxypyridine is most efficiently achieved via Nucleophilic Aromatic

Substitution (SₙAr), a cornerstone reaction in heterocyclic chemistry. The choice of starting

material is critical for yield and purity.

Recommended Synthetic Pathway: SₙAr Reaction
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The preferred industrial and laboratory-scale synthesis involves the reaction of 2,6-

dichloropyridine with an excess of sodium ethoxide.[6][7] This pathway is favored due to the

high reactivity of the chlorinated precursor and the commercial availability of the starting

materials.[2][8][9]

The causality for this choice rests on the electronic nature of the pyridine ring. The

electronegative nitrogen atom and the two chlorine atoms render the C2 and C6 positions

highly electron-deficient and thus exceptionally susceptible to attack by strong nucleophiles like

the ethoxide ion.[10][11]
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Caption: Synthetic workflow for 2,6-Diethoxypyridine via SₙAr.

Self-Validating Experimental Protocol
This protocol is designed to be self-validating through clear in-process controls and defined

endpoints.

Materials:

2,6-Dichloropyridine (1.0 eq)

Sodium metal (2.2 eq)

Anhydrous Ethanol (sufficient volume to dissolve reactants)

Toluene (for azeotropic removal of water if necessary)

Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

Procedure:
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Preparation of Sodium Ethoxide (Causality: In-situ generation of a strong, anhydrous

nucleophile is critical to prevent side reactions like hydrolysis of the starting material). Under

an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium metal (2.2 eq) in small

portions to anhydrous ethanol at 0-10 °C. Allow the sodium to react completely until a clear

solution of sodium ethoxide is formed.

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2,6-dichloropyridine

(1.0 eq) dropwise. An exothermic reaction may be observed.

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8

hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)

or Gas Chromatography (GC) by observing the disappearance of the 2,6-dichloropyridine

spot/peak. The formation of a white precipitate (NaCl) is a visual indicator of reaction

progression.

Work-up and Isolation: After cooling to room temperature, carefully quench the reaction with

water. The ethanol is removed under reduced pressure. The aqueous residue is then

extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

Purification: The solvent is removed from the organic extract via rotary evaporation. The

crude product is then purified by vacuum distillation to yield 2,6-diethoxypyridine as a clear

liquid. Purity should be confirmed by GC-MS and NMR spectroscopy.

Chemical Reactivity and Synthetic Utility
The dual ethoxy groups of 2,6-diethoxypyridine dictate its reactivity, creating a platform for

further molecular elaboration.

Electrophilic Aromatic Substitution (EAS)
Unlike the parent pyridine, which is highly resistant to EAS, the electron-donating nature of the

two ethoxy groups activates the ring.[12] Resonance analysis indicates that the electron

density is highest at the C3, C5, and C4 positions. Strong electrophiles will preferentially

substitute at the C3 and C5 positions. The C4 position (para to the nitrogen) is less favored due

to steric hindrance and electronic effects. To further enhance reactivity for weaker electrophiles,
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oxidation to the corresponding N-oxide can be employed, which further increases electron

density in the ring.[13]

Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for C-H functionalization. While the ethoxy groups

are moderate directing groups, lithiation using strong, hindered bases like n-Butyllithium (n-

BuLi) or Lithium Diisopropylamide (LDA) at low temperatures is expected to occur at the C3

position.[14] The resulting 3-lithiated intermediate can be trapped with various electrophiles

(e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups.

This regiospecificity is driven by the coordination of the lithium cation to both the ring nitrogen

and one of the ethoxy oxygen atoms, directing the deprotonation to the adjacent C3 position.

[15]

Reactivity Profile
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Caption: Key reaction pathways for functionalizing 2,6-Diethoxypyridine.
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Applications in Drug Discovery and Medicinal
Chemistry
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry,

appearing in numerous biologically active compounds.[16] 2,6-Diethoxypyridine serves as a

valuable precursor for introducing this core motif. Its utility is analogous to that of 2,6-

dimethoxypyridine, which is a known intermediate in the synthesis of the proton pump inhibitor

Pantoprazole.[3] The ethoxy groups can be retained in the final molecule or serve as

placeholders that can be later hydrolyzed to the corresponding 2,6-dihydroxypyridine

derivative.[1][17]

The strategic value of this building block lies in its ability to participate in cross-coupling

reactions or further functionalization (as described in Section 3) to build complex molecular

architectures necessary for achieving high target affinity and specificity in drug candidates.[18]

Safety, Handling, and Storage
Proper handling of 2,6-Diethoxypyridine is essential for laboratory safety. The following

guidelines are based on data for structurally similar compounds.[3][19]

GHS Hazard Information
Pictogram Signal Word Hazard Statements

Warning

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.

(Note: GHS classification is based on data for analogous compounds and should be confirmed

with a specific Safety Data Sheet (SDS) from the supplier.)

Recommended Procedures
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear

appropriate Personal Protective Equipment (PPE), including safety goggles with side shields,
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chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors or mist. Wash

hands thoroughly after handling.[3]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong acids. Storage under an inert

atmosphere (e.g., nitrogen) is recommended to maintain purity.[1]

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Do not allow to enter drains or waterways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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